molecular formula C15H23N3O6S B605796 Azide-PEG4-Tos CAS No. 168640-82-2

Azide-PEG4-Tos

Cat. No.: B605796
CAS No.: 168640-82-2
M. Wt: 373.42
InChI Key: ZYZZLMAEZYMGEU-UHFFFAOYSA-N
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Description

Azide-PEG4-Tos, also known as Azide-PEG4-Tosylate, is a heterofunctional crosslinker containing an azide group and a tosyl group. This compound is widely used in the field of bioconjugation and click chemistry due to its ability to form stable triazole linkages through reactions with alkynes. The presence of a polyethylene glycol (PEG) spacer enhances its solubility in aqueous media, making it a versatile tool in various scientific applications .

Mechanism of Action

Azide-PEG4-Tos, also known as 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a heterofunctional crosslinker with a wide range of applications in biochemical research .

Target of Action

this compound primarily targets proteins and enzymes for immobilization on solid supports . It is used in the synthesis of PROTACs, which are molecules that induce the degradation of specific proteins within cells .

Mode of Action

The compound contains an azide (N3) group and a tosyl group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .

Biochemical Pathways

this compound is involved in the process of protein immobilization, where it forms a stable covalent bond between the protein and the solid support . This process is facilitated by the azide-alkyne cycloaddition, a type of Click Chemistry .

Pharmacokinetics

The presence of a peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of this compound action is the formation of stable, highly bio-active conjugates of proteins or enzymes with solid supports . This is particularly useful in various applications such as the fabrication of biosensors, biochips, and microdevices .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactive groups. For instance, the compound is typically stored at -20°C to maintain its stability . Furthermore, the presence of alkyne, BCN, or DBCO groups is necessary for the azide group of the compound to react and form a stable triazole linkage .

Preparation Methods

Azide-PEG4-Tos can be synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol (PEG) with azide and tosyl groups. The general synthetic route involves the following steps:

Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Azide-PEG4-Tos undergoes several types of chemical reactions, primarily involving its azide and tosyl functional groups:

Common reagents and conditions used in these reactions include copper sulfate and sodium ascorbate for CuAAC, and various nucleophiles in polar aprotic solvents for nucleophilic substitution. The major products formed from these reactions are triazole-linked compounds and substituted PEG derivatives.

Comparison with Similar Compounds

Azide-PEG4-Tos can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of azide and tosyl groups, which provides versatility in both click chemistry and nucleophilic substitution reactions, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O6S/c1-14-2-4-15(5-3-14)25(19,20)24-13-12-23-11-10-22-9-8-21-7-6-17-18-16/h2-5H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZZLMAEZYMGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium azide and tetraethylene glycol ditosylate were reacted according Example 7 p to yield 0.7 g (19%) of 8 as a colorless oil. 1H NMR (400 MHz, CDCl3): δ 2.44 (s, 3H), 3.38 (t, J=5.2 Hz, 2H), 3.55-3.70 (m, 12H), 4.16 (t, J=5.2 Hz, 2H), 7.34 (d, J=8.4 Hz, 2H), 7.78 (d, J=8.4 Hz, 2H); 13C NMR (100.6 MHz, CDCl3): δ 21.6, 50.7, 68.7, 68.8, 69.2, 70.0, 70.6-70.7, 127.9, 129.8, 133.1, 144.7 MS ESI (m/z): [M+H]+ calcd. for C15H24O6N3S, 374.2. found 374.2
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Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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